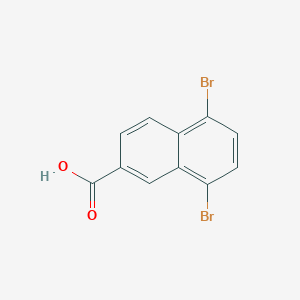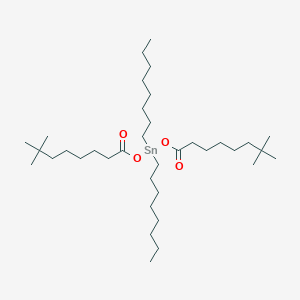![molecular formula C17H10ClF2N7Na2O7S2 B13407807 disodium;4-[[2-(carbamoylamino)-4-[(5-chloro-2,6-difluoropyrimidin-4-yl)amino]phenyl]diazenyl]benzene-1,3-disulfonate CAS No. 83763-54-6](/img/structure/B13407807.png)
disodium;4-[[2-(carbamoylamino)-4-[(5-chloro-2,6-difluoropyrimidin-4-yl)amino]phenyl]diazenyl]benzene-1,3-disulfonate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Disodium;4-[[2-(carbamoylamino)-4-[(5-chloro-2,6-difluoropyrimidin-4-yl)amino]phenyl]diazenyl]benzene-1,3-disulfonate is a synthetic organic compound known for its vibrant color and potential applications in various fields. This compound is characterized by its complex structure, which includes multiple functional groups such as sulfonate, diazenyl, and carbamoylamino groups.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of disodium;4-[[2-(carbamoylamino)-4-[(5-chloro-2,6-difluoropyrimidin-4-yl)amino]phenyl]diazenyl]benzene-1,3-disulfonate typically involves a multi-step process:
Diazotization: The process begins with the diazotization of an aromatic amine, which involves the reaction of the amine with nitrous acid to form a diazonium salt.
Coupling Reaction: The diazonium salt is then coupled with a suitable aromatic compound containing electron-donating groups to form the azo compound.
Sulfonation: The resulting azo compound undergoes sulfonation, where sulfonic acid groups are introduced into the aromatic ring.
Neutralization: Finally, the sulfonic acid groups are neutralized with sodium hydroxide to form the disodium salt.
Industrial Production Methods
In industrial settings, the production of this compound is carried out in large reactors with precise control over temperature, pH, and reaction time to ensure high yield and purity. The process involves:
Batch or Continuous Processing: Depending on the scale, either batch or continuous processing methods are used.
Purification: The crude product is purified using techniques such as crystallization, filtration, and drying to obtain the final product.
化学反应分析
Types of Reactions
Disodium;4-[[2-(carbamoylamino)-4-[(5-chloro-2,6-difluoropyrimidin-4-yl)amino]phenyl]diazenyl]benzene-1,3-disulfonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states, depending on the reagents and conditions used.
Reduction: Reduction reactions can break the azo bond, leading to the formation of amines.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium dithionite and zinc dust are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions.
Major Products Formed
Oxidation: Oxidized derivatives with altered functional groups.
Reduction: Amines and other reduced forms.
Substitution: Substituted aromatic compounds with various functional groups.
科学研究应用
Disodium;4-[[2-(carbamoylamino)-4-[(5-chloro-2,6-difluoropyrimidin-4-yl)amino]phenyl]diazenyl]benzene-1,3-disulfonate has diverse applications in scientific research:
Chemistry: Used as a dye and indicator in various chemical reactions and analytical techniques.
Biology: Employed in staining biological specimens for microscopic analysis.
Medicine: Investigated for potential therapeutic applications due to its unique chemical properties.
Industry: Utilized in the production of dyes, pigments, and other colorants for textiles, plastics, and inks.
作用机制
The mechanism of action of disodium;4-[[2-(carbamoylamino)-4-[(5-chloro-2,6-difluoropyrimidin-4-yl)amino]phenyl]diazenyl]benzene-1,3-disulfonate involves its interaction with molecular targets such as proteins and nucleic acids. The compound’s diazenyl group can form covalent bonds with amino acids in proteins, leading to changes in protein structure and function. Additionally, its sulfonate groups enhance solubility and facilitate interactions with biological molecules.
相似化合物的比较
Disodium;4-[[2-(carbamoylamino)-4-[(5-chloro-2,6-difluoropyrimidin-4-yl)amino]phenyl]diazenyl]benzene-1,3-disulfonate can be compared with other azo compounds and sulfonated dyes:
Similar Compounds:
Uniqueness: The presence of the 5-chloro-2,6-difluoropyrimidin-4-yl group and the specific arrangement of functional groups make it unique in terms of its chemical reactivity and applications.
This detailed article provides a comprehensive overview of this compound, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
属性
CAS 编号 |
83763-54-6 |
|---|---|
分子式 |
C17H10ClF2N7Na2O7S2 |
分子量 |
607.9 g/mol |
IUPAC 名称 |
disodium;4-[[2-(carbamoylamino)-4-[(5-chloro-2,6-difluoropyrimidin-4-yl)amino]phenyl]diazenyl]benzene-1,3-disulfonate |
InChI |
InChI=1S/C17H12ClF2N7O7S2.2Na/c18-13-14(19)24-16(20)25-15(13)22-7-1-3-9(11(5-7)23-17(21)28)26-27-10-4-2-8(35(29,30)31)6-12(10)36(32,33)34;;/h1-6H,(H3,21,23,28)(H,22,24,25)(H,29,30,31)(H,32,33,34);;/q;2*+1/p-2 |
InChI 键 |
NKHYBWNQSRXAQY-UHFFFAOYSA-L |
规范 SMILES |
C1=CC(=C(C=C1NC2=C(C(=NC(=N2)F)F)Cl)NC(=O)N)N=NC3=C(C=C(C=C3)S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


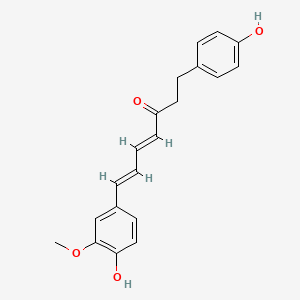


![9-[(2R,3R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-3H-purin-6-one](/img/structure/B13407767.png)
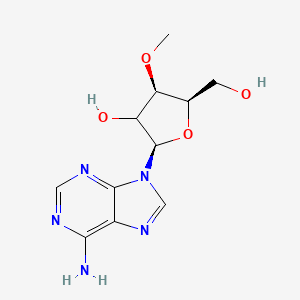
![4-[[5-[(E)-2-carboxy-3-thiophen-2-ylprop-1-enyl]-2-propylimidazol-1-yl]methyl]benzoic acid;methanesulfonic acid](/img/structure/B13407782.png)
![2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(11-Methyldodecoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethanol](/img/structure/B13407793.png)

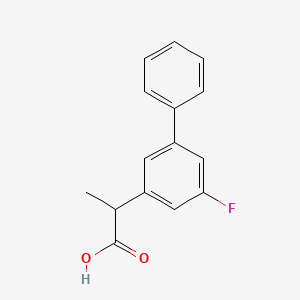
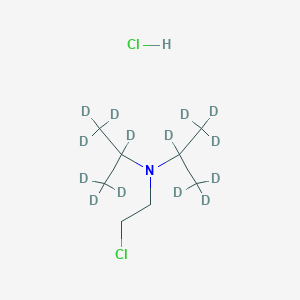
![(6Alpha,11Beta,16Beta)-17,21-[(1-Ethoxypropylidene)bis(oxy)]-6,9-difluoro-11-hydroxy-16-methylpregna-1,4-diene-3,20-dione](/img/structure/B13407808.png)

